2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and an imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the dimethoxyphenyl group to the imidazolidinone core.
Final Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Introduction of various functional groups such as nitro, sulfonyl, and halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases and conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the advancement of various industrial applications.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- **2-[1-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- **2-[1-(4-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, dimethoxyphenyl group, and imidazolidinone core contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H28ClN3O6 |
---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28ClN3O6/c1-36-22-11-7-20(8-12-22)30-26(33)17-23-27(34)32(21-9-5-19(29)6-10-21)28(35)31(23)15-14-18-4-13-24(37-2)25(16-18)38-3/h4-13,16,23H,14-15,17H2,1-3H3,(H,30,33) |
InChI Key |
ACEJDVOQVXBMIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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